molecular formula C9H14N2 B8779655 N1-Methyl-1-phenylethylenediamine CAS No. 66308-14-3

N1-Methyl-1-phenylethylenediamine

Cat. No.: B8779655
CAS No.: 66308-14-3
M. Wt: 150.22 g/mol
InChI Key: PSWHCXOXDHWTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Methyl-1-phenylethylenediamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Reagent in Organic Synthesis
N1-Methyl-1-phenylethylenediamine serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the construction of various chemical entities through substitution, oxidation, and reduction reactions. For example, it can undergo oxidation with hydrogen peroxide to yield N1-Methyl-N1-phenylethane-1,2-diamine oxide, while reduction can produce N1-Methyl-N1-phenylethane-1,2-diamine itself.

Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing various industrial products. Its unique molecular structure imparts distinct reactivity that is advantageous for developing new materials and chemicals.

Biological Applications

Enzyme Interaction Studies
Research indicates that this compound can inhibit several enzymes involved in metabolic pathways. Notably, it has been identified as a fatty acid amide hydrolase (FAAH) inhibitor. This inhibition can lead to therapeutic effects in conditions such as pain and inflammation.

Case Study: FAAH Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced FAAH-mediated hydrolysis of fatty acid amides, suggesting its potential as an analgesic agent. This finding highlights its relevance in pain management strategies.

Therapeutic Potential

Pain Management and Inflammation
The compound's role as a FAAH inhibitor positions it as a candidate for treating chronic pain conditions. Its anti-inflammatory properties are also being explored for managing inflammatory diseases.

Neurological Disorders
Preliminary studies suggest that this compound may have benefits in managing anxiety and mood disorders due to its interaction with neurotransmitter systems. This potential opens avenues for research into its application in psychiatric medicine.

Properties

CAS No.

66308-14-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-1-phenylethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3

InChI Key

PSWHCXOXDHWTEE-UHFFFAOYSA-N

Canonical SMILES

CNC(CN)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methylamino-2-phenyl-propionitrile (7.8 g) in toluene (60 mL) was cooled to −78° C. and DIBAL-H solution (104 mL of a 20% solution in toluene) was added drop wise under nitrogen. The reaction mixture was slowly warmed to room temperature and then left at stirring for 17 h. After completion, the reaction mixture was quenched with 30 mL methanol and then 100 mL water. All solvents were evaporated and crude material was taken into 50 mL of water and acidified to pH=1 with 1N HCl. The mixture was extracted with ethyl acetate and separated, and the aqueous layer was basified to pH=14 with 30% NaOH solution. The free diamine was extracted with dichloromethane, dried over sodium sulfate, filtered and concentrated to obtain the desired known N1-methyl-1-phenylethane-1,2-diamine (CAS 66308-14-3) (7.8 g) which was used in the next step without further purification.
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